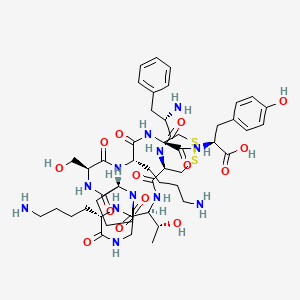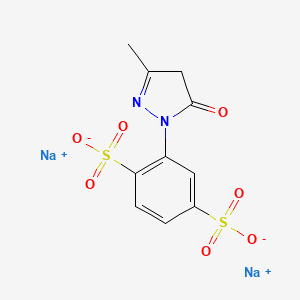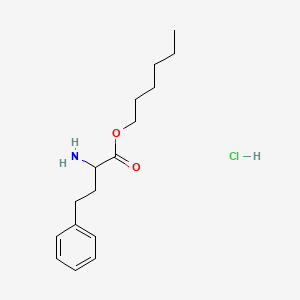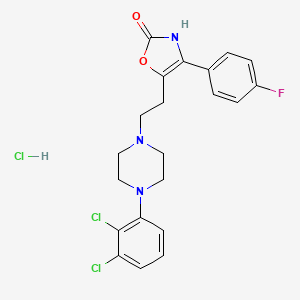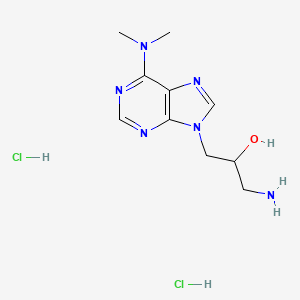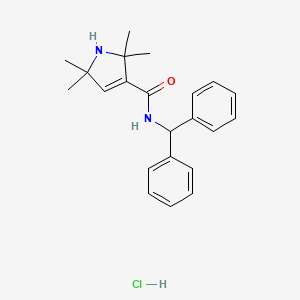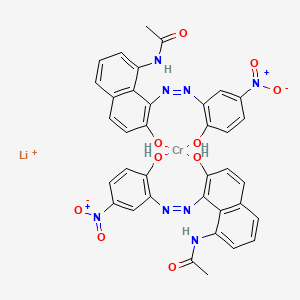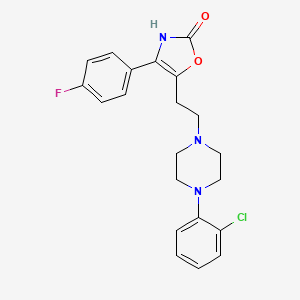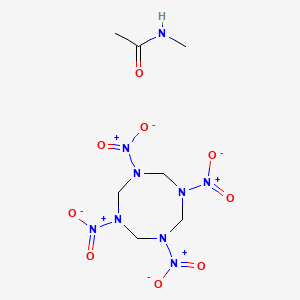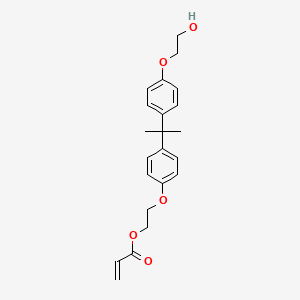
2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate is a complex organic compound known for its versatile applications in various fields, including polymer chemistry, materials science, and biomedical engineering. This compound features a unique structure that combines an acrylate group with a phenyl ring substituted with hydroxyethoxy and methylethyl groups, making it a valuable monomer for synthesizing specialized polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(2-hydroxyethoxy)phenol and isobutylbenzene.
Etherification: The first step involves the etherification of 4-(2-hydroxyethoxy)phenol with isobutylbenzene under basic conditions to form 4-(1-(4-(2-hydroxyethoxy)phenyl)-1-methylethyl)phenol.
Acrylation: The final step is the acrylation of the phenolic compound using acryloyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and crystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate can undergo various chemical reactions, including:
Polymerization: This compound readily undergoes free-radical polymerization to form polymers with unique properties.
Substitution Reactions: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyethoxy group can be oxidized to form aldehydes or carboxylic acids, and reduced to form alcohols.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Phenols: Various substituted phenolic compounds depending on the nucleophile used.
Oxidized Products: Aldehydes, ketones, or carboxylic acids.
Reduced Products: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate has numerous applications in scientific research:
Polymer Chemistry: Used as a monomer for synthesizing specialty polymers with tailored properties for specific applications.
Biomedical Engineering: Utilized in the development of biocompatible materials for medical devices, drug delivery systems, and tissue engineering scaffolds.
Materials Science: Employed in the creation of advanced materials with unique mechanical, thermal, and optical properties.
Environmental Science: Investigated for its potential in creating environmentally friendly materials and coatings.
Wirkmechanismus
The mechanism by which 2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate exerts its effects is primarily through its ability to polymerize and form cross-linked networks. The acrylate group undergoes free-radical polymerization, leading to the formation of high molecular weight polymers. The phenolic and hydroxyethoxy groups can interact with various biological molecules, enhancing the biocompatibility and functionality of the resulting materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethyl Methacrylate (HEMA): A widely used monomer in biomedical applications, known for its hydrophilicity and biocompatibility.
Polyethylene Glycol Diacrylate (PEGDA): Used in hydrogel formation for drug delivery and tissue engineering.
Acrylated Epoxidized Soybean Oil (AESO): A bio-based monomer used in sustainable polymer synthesis.
Uniqueness
2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate stands out due to its unique combination of functional groups, which impart distinct properties such as enhanced hydrophilicity, biocompatibility, and the ability to form highly cross-linked polymer networks. This makes it particularly valuable in applications requiring specialized material properties.
Eigenschaften
CAS-Nummer |
72004-73-0 |
|---|---|
Molekularformel |
C22H26O5 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C22H26O5/c1-4-21(24)27-16-15-26-20-11-7-18(8-12-20)22(2,3)17-5-9-19(10-6-17)25-14-13-23/h4-12,23H,1,13-16H2,2-3H3 |
InChI-Schlüssel |
JMVPGRARYOWXAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OCCO)C2=CC=C(C=C2)OCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






